An In-depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate: A Cornerstone Chiral Building Block
An In-depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate: A Cornerstone Chiral Building Block
This guide provides a comprehensive technical overview of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, a pivotal chiral intermediate in modern synthetic chemistry. We will delve into its fundamental properties, stereoselective synthesis, and critical applications, particularly in the realm of pharmaceutical development. The insights provided herein are grounded in established chemical principles and field-proven methodologies, designed to equip researchers, scientists, and drug development professionals with actionable knowledge.
Introduction: The Strategic Importance of a Chiral Scaffold
Tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate belongs to the class of Boc-protected amino alcohols. Its structure is deceptively simple, yet it embodies features of immense strategic value in multi-step organic synthesis. The molecule's utility is derived from three key elements:
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Defined Stereochemistry: The (1R,2R) configuration provides a fixed, three-dimensional arrangement of its functional groups. This chirality is essential for creating enantiomerically pure molecules, a mandatory requirement for modern therapeutics to ensure target specificity and minimize off-target effects.
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Orthogonal Functional Groups: The presence of a secondary alcohol (-OH) and a protected amine (-NHBoc) allows for selective, sequential reactions. The amine is masked by the tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be cleanly removed under mild acidic conditions.[1][2] This orthogonality is the cornerstone of its utility as a versatile building block.
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The Cyclohexyl Backbone: This rigid carbocyclic frame provides a robust and predictable scaffold, influencing the spatial orientation of substituents and enabling the construction of complex molecular architectures.
The combination of these features makes tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate a high-value intermediate for synthesizing chiral ligands, auxiliaries, and, most notably, active pharmaceutical ingredients (APIs).
Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. The key characteristics of the parent amine and related carbamates are summarized below.
| Property | Value | Source |
| Chemical Name | tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate | - |
| Synonyms | Boc-(1R,2R)-2-aminocyclohexanol | - |
| Molecular Formula | C₁₁H₂₁NO₃ | [3] |
| Molecular Weight | 215.29 g/mol | [3] |
| Appearance | Typically a white to off-white crystalline solid | [4] |
| Precursor CAS | 931-16-8 ((1R,2R)-2-Aminocyclohexanol) | [4][5] |
| Solubility | Generally soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | [4] |
Note: Specific data for the title compound can be limited; properties are often reported for its immediate precursor, (1R,2R)-2-aminocyclohexanol, which serves as a reliable proxy for handling and solubility characteristics.
Structural Representation
The chemical structure, highlighting its key functional components, is visualized below.
Caption: Chemical structure of the title compound.
Synthesis and Stereochemical Control: From Precursor to Product
The synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a two-stage process that hinges on establishing the correct stereochemistry in the precursor followed by a robust protection step.
Stage 1: Enantioselective Synthesis of (1R,2R)-2-Aminocyclohexanol
The critical step is the creation of the enantiomerically pure trans-amino alcohol precursor. A highly effective and scalable method involves the catalytic asymmetric ring-opening of a meso-epoxide, cyclohexene oxide.[6] This approach is superior to classical resolution as it theoretically allows for a 100% yield of the desired enantiomer.
Expertise in Action: The choice of a meso-epoxide as a starting material is a strategic one. These achiral molecules possess a plane of symmetry, and a chiral catalyst can selectively attack one of the two enantiotopic carbons, leading to a single enantiomer of the product. This desymmetrization is a powerful tool in asymmetric synthesis.
A well-established protocol utilizes a chiral (salen)Co(III) complex as the catalyst and a carbamate, such as phenyl carbamate, as the nucleophile.[6] The reaction proceeds with high enantioselectivity. Subsequent hydrolysis of the intermediate carbamate under basic conditions liberates the free amino alcohol.
Stage 2: Boc Protection of the Amine
With the chiral amino alcohol in hand, the final step is the protection of the primary amine. The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for this transformation due to its high efficiency, mild reaction conditions, and the formation of innocuous byproducts (tert-butanol and CO₂).[7]
Trustworthiness Through Self-Validation: The reaction's progress can be easily monitored by Thin Layer Chromatography (TLC), staining for the free amine with ninhydrin. The disappearance of the starting material spot and the appearance of a new, less polar product spot (which does not stain with ninhydrin) validates the completion of the reaction.
Experimental Protocol: Synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
This protocol outlines the N-Boc protection of the commercially available precursor.
Materials:
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(1R,2R)-2-Aminocyclohexanol (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
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Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
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Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 eq) as base
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Saturated aqueous NaHCO₃ solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
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Dissolution: Dissolve (1R,2R)-2-aminocyclohexanol in THF in an appropriately sized round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
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Base Addition: Add the base (e.g., triethylamine) to the solution. The base scavenges the acid formed during the reaction, driving it to completion.
-
Reagent Addition: Slowly add a solution of Boc₂O in THF to the stirred mixture. A slow addition rate is crucial to control the exotherm and prevent side reactions.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates full consumption of the starting amine.
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
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Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine to remove any remaining impurities.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization.
Synthetic Workflow Diagram
Caption: Key stages in the synthesis of the title compound.
Core Applications in Drug Development and Asymmetric Synthesis
The primary value of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate lies in its application as a versatile intermediate.
A. Intermediate for Active Pharmaceutical Ingredients (APIs)
This chiral scaffold is a common feature in many complex drug molecules. While derivatives are often used in the final synthesis, the core structure provides the essential stereochemical foundation. A prominent example is in the synthesis of Factor Xa inhibitors, a class of modern anticoagulants. For instance, a closely related diamine derivative is a key intermediate in the synthesis of Edoxaban.[8][9]
The synthesis of Edoxaban involves a more functionalized version of this scaffold, specifically tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate.[8][9] However, the core (1R,2R)-aminocyclohexanol stereochemistry (relative to the adjacent amine) is a conserved feature that dictates the molecule's ability to bind effectively to its biological target.
B. Synthesis of Chiral Ligands
The vicinal amino alcohol moiety is an excellent starting point for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that influences the outcome of reactions like asymmetric hydrogenation, allylic alkylation, or epoxidation. The (1R,2R)-diaminocyclohexane (DACH) platform, a close relative, is renowned for its use in powerful catalysts like Jacobsen's catalyst and is a testament to the utility of this cyclohexyl backbone.[10]
Logical Flow from Building Block to API
Caption: General synthetic utility of the title compound.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of the synthesized material is paramount. The following are the expected spectroscopic signatures for tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Boc Group: A characteristic sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.4-1.5 ppm.
-
Cyclohexyl Protons: A series of complex multiplets will be observed between δ 1.0-2.2 ppm, corresponding to the methylene protons of the cyclohexane ring.
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CH-O and CH-N Protons: Two key signals corresponding to the protons on the stereogenic centers (C1 and C2) will appear further downfield, typically in the range of δ 3.2-4.0 ppm. Their coupling pattern provides information about their trans-diaxial or diequatorial relationship.
-
-OH and -NH Protons: These protons will appear as broad singlets, and their chemical shifts can vary depending on solvent and concentration. They can be confirmed by a D₂O exchange experiment, which causes their signals to disappear.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Boc Group: Two distinct signals are expected: one for the quaternary carbon (~δ 80 ppm) and one for the three equivalent methyl carbons (~δ 28 ppm). The carbonyl carbon will appear further downfield (~δ 155 ppm).
-
Cyclohexyl Carbons: Signals for the six carbons of the ring will appear in the aliphatic region (~δ 20-55 ppm), with the carbons bearing the -OH and -NHBoc groups shifted downfield (~δ 50-75 ppm).
-
-
IR (Infrared) Spectroscopy:
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O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ corresponding to the alcohol.
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N-H Stretch: A sharp peak around 3350-3450 cm⁻¹ from the carbamate N-H.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the carbamate carbonyl group.
-
-
Mass Spectrometry (MS): In Electrospray Ionization (ESI) mode, the molecule is expected to show a prominent ion corresponding to its protonated form [M+H]⁺ or its sodium adduct [M+Na]⁺.
Safety, Handling, and Storage
Safety: As with all chemical reagents, tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[5]
Handling: The compound is generally a stable solid. Avoid inhalation of dust and contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended to ensure stability.
Conclusion
Tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is more than just a chemical intermediate; it is an enabling tool for the construction of complex, enantiomerically pure molecules. Its value is rooted in its defined stereochemistry and the orthogonal nature of its functional groups. From serving as a precursor to sophisticated pharmaceutical agents to its potential in developing novel chiral catalysts, this building block represents a critical component in the modern synthetic chemist's toolbox. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.
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